Enzalutamide is a synthetic, orally bioavailable compound that acts as a potent antagonist of the androgen receptor (AR) signaling pathway. [] It is classified as a second-generation antiandrogen, specifically designed to target various stages of AR signaling, and is distinct from first-generation antiandrogens due to its enhanced binding affinity for AR and more comprehensive mechanism of action. [, ] In scientific research, enzalutamide serves as a valuable tool to investigate AR signaling pathways, particularly in prostate cancer where AR plays a pivotal role. [, , ]
Enzalutamide exerts its action by competitively binding to the ligand-binding domain of the androgen receptor (AR), effectively blocking the binding of androgens like testosterone and dihydrotestosterone. [, ] This binding prevents AR translocation from the cytoplasm to the nucleus, hindering its ability to function as a transcription factor. [, ] By inhibiting AR signaling at multiple steps, including ligand binding, nuclear translocation, and DNA binding, enzalutamide suppresses the expression of AR-regulated genes, thereby inhibiting prostate cancer cell growth and survival. [, , , ]
Enzalutamide is extensively used in prostate cancer research due to its potent AR antagonist activity. [] It serves as a critical tool to investigate:
Mechanisms of Castration Resistance: Enzalutamide is employed to elucidate the development of castration-resistant prostate cancer (CRPC), a lethal form of the disease that progresses despite therapies aimed at lowering androgen levels. [, , , ] Studies using enzalutamide are helping identify AR-dependent and AR-independent mechanisms of resistance, guiding the development of novel therapeutic strategies. [, , , ]
Therapeutic Efficacy in Different Prostate Cancer Subtypes: Researchers are exploring the efficacy of enzalutamide in various clinical settings, including metastatic hormone-sensitive prostate cancer (mHSPC), non-metastatic CRPC (nmCRPC), and metastatic CRPC (mCRPC). [, , , , , ] This research aims to optimize treatment strategies based on disease stage and prior treatment history. [, , ]
Combination Therapies: The potential of enzalutamide in combination with other therapeutic modalities, including chemotherapy, immunotherapy, and targeted therapies, is an area of active research. [, , , , , ] Preclinical and clinical trials are investigating the efficacy of enzalutamide combined with docetaxel, PROSTVAC, and PARP inhibitors, aiming to achieve synergistic antitumor effects and overcome resistance mechanisms. [, , , ]
Overcoming Enzalutamide Resistance: Identifying and targeting mechanisms of enzalutamide resistance remains a major challenge and an area of active research. [, , , ] Future studies will focus on developing novel therapeutic strategies to overcome resistance, including combination therapies, targeting alternative signaling pathways, and exploring the role of tumor microenvironment. [, , ]
Biomarker Development: Research is needed to identify predictive biomarkers for enzalutamide response and resistance. [, ] This will enable personalized treatment approaches by identifying patients who are most likely to benefit from enzalutamide therapy and guide treatment decisions in the clinic.
Expanding Applications Beyond Prostate Cancer: Further research is warranted to explore the therapeutic potential of enzalutamide in other AR-expressing cancers, such as TNBC. [] Preclinical studies can help identify potential synergistic combinations with other therapies and guide the design of clinical trials.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9